2-(Cyclobutylsulfanyl)benzoic Acid
Description
2-(Cyclobutylsulfanyl)benzoic Acid is a benzoic acid derivative featuring a cyclobutane ring connected to the aromatic core via a sulfanyl (thioether) group at the ortho-position. The molecular formula is C₁₁H₁₂O₂S, with a molecular weight of 208.28 g/mol. Its structure combines the carboxylic acid's hydrogen-bonding capability with the lipophilic and steric properties of the cyclobutylsulfanyl substituent.
Properties
Molecular Formula |
C11H12O2S |
|---|---|
Molecular Weight |
208.28 g/mol |
IUPAC Name |
2-cyclobutylsulfanylbenzoic acid |
InChI |
InChI=1S/C11H12O2S/c12-11(13)9-6-1-2-7-10(9)14-8-4-3-5-8/h1-2,6-8H,3-5H2,(H,12,13) |
InChI Key |
QWFZTLYCAWUQKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)SC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Cycloalkyl Sulfanyl Derivatives
- 2-Cycloheptylcarbamoylmethylsulfanyl-benzoic Acid (): Molecular Formula: C₁₆H₂₁NO₃S (MW: 307.41 g/mol). Key Differences: The larger cycloheptyl group introduces greater steric bulk compared to cyclobutyl, likely reducing solubility in polar solvents. Implications: The amide functionality may improve binding to biological targets (e.g., enzymes) compared to the simpler thioether in 2-(Cyclobutylsulfanyl)benzoic Acid .
2-(Methylsulfanyl)benzoic Acid :
- Molecular Formula : C₈H₈O₂S (MW: 168.21 g/mol).
- Key Differences : Replacement of cyclobutyl with methyl simplifies steric hindrance, increasing solubility in aqueous media. However, reduced lipophilicity may limit membrane permeability in biological systems.
Aromatic and Hydroxylated Derivatives
- 2-(2,6-Dihydroxybenzoyl)-3-hydroxy-5-(hydroxymethyl)-methyl benzoate ():
- Key Differences : Multiple hydroxyl and hydroxymethyl groups enhance hydrophilicity and hydrogen-bonding networks, as observed in Antarctic fungal metabolites. This contrasts with the lipophilic cyclobutylsulfanyl group, which prioritizes membrane interaction over water solubility.
- Biological Activity : Hydroxylated derivatives from Penicillium spp. exhibit antimicrobial properties, suggesting that substituent polarity significantly influences bioactivity .
Structural and Electronic Analysis
Ring Strain and Reactivity
The cyclobutyl group in this compound introduces ring strain due to its four-membered structure, which may enhance reactivity in ring-opening or rearrangement reactions. In contrast, cycloheptyl (7-membered) and phenyl substituents (e.g., in 2-(Phenylsulfanyl)benzoic Acid) lack this strain, favoring stability but reducing chemical versatility .
Hydrogen Bonding and Crystallography
The carboxylic acid group enables robust hydrogen bonding, critical for crystal packing. highlights that hydrogen-bonding patterns, analyzed via graph set theory, dictate macroscopic crystal properties. The thioether group’s weaker hydrogen-bonding capacity compared to hydroxyl or amide groups may result in less predictable crystallization behavior, necessitating advanced software (e.g., SHELXL) for structural resolution .
Bioactivity
- Antimicrobial Potential: Hydroxylated benzoic acid derivatives () show activity against microbes, whereas lipophilic analogs like this compound may target membrane-associated proteins or exhibit improved blood-brain barrier penetration.
- Amide vs. Thioether : The cycloheptylcarbamoylmethylsulfanyl analog () could engage in stronger target binding via its amide group, whereas the cyclobutylthioether may prioritize passive diffusion .
Data Table: Comparative Analysis of Benzoic Acid Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
